REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[C:11]([O:13]C)[CH:12]=1)[C:9](=[O:15])[CH2:8][CH2:7][CH2:6]2.Br.C(=O)(O)[O-].[Na+]>C(O)(=O)C>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[C:11]([OH:13])[CH:12]=1)[C:9](=[O:15])[CH2:8][CH2:7][CH2:6]2 |f:2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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COC=1C=C2CCCC(C2=C(C1)OC)=O
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Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried (brine, magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a red solid which upon trituration with ether
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2CCCC(C2=C(C1)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |